Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-cyclopropyl-1H-imidazole in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-cyclopropyl-1H-imidazole in Drug Discovery
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex scaffold synthesis, the selection of highly functionalized, low-molecular-weight building blocks is critical. 2-Bromo-5-cyclopropyl-1H-imidazole (CAS: 1783928-66-4) represents a highly versatile intermediate. By combining the rigid, lipophilicity-enhancing properties of a cyclopropyl group with the synthetic handle of a C2-bromine atom, this compound serves as an ideal starting point for developing kinase inhibitors, CNS-active agents, and complex heterocyclic APIs. This whitepaper details its physicochemical causality, tautomeric behavior, and validated protocols for downstream functionalization.
Structural and Physicochemical Properties
Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 2-bromo-5-cyclopropyl-1H-imidazole[1].
| Property | Value | Causality / Implication for Drug Design |
| CAS Number | 1783928-66-4 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C6H7BrN2 | Low molecular weight (187.04 g/mol ) ideal for FBDD. |
| LogP (Predicted) | 1.54 | Optimal lipophilicity for oral bioavailability and membrane crossing. |
| Polar Surface Area (PSA) | 29.0 Ų | Excellent for CNS penetration (optimal tPSA < 90 Ų). |
| Fraction sp3 (Fsp3) | 0.50 | High 3D character from the cyclopropyl ring improves aqueous solubility. |
| H-Bond Donors / Acceptors | 1 / 1 | Favorable for specific kinase/receptor hinge-binding interactions. |
Acid-Base Causality (pKa Analysis)
Unsubstituted imidazole has a conjugate acid pKa of ~7.0. However, the strong inductive electron-withdrawing effect (-I) of the C2-bromine atom drastically reduces the electron density on the imidazole ring. This lowers the predicted pKa of the conjugate acid to approximately 4.0–4.2, and the N-H pKa to ~11.5–11.8[2].
Field Insight: Because the pKa is significantly shifted, this molecule exists predominantly in its neutral, un-ionized form at physiological pH (7.4). This neutral state is critical for maximizing passive membrane permeability in oral drug design, preventing the compound from becoming trapped in the aqueous compartments of the GI tract.
Tautomerism and Regioselectivity
Like all 1H-imidazoles lacking N-substitution, this compound exists in a rapid tautomeric equilibrium between the 5-cyclopropyl and 4-cyclopropyl forms.
Mechanistic Causality: When subjecting this core to N-alkylation or N-protection, the steric bulk of the cyclopropyl group dictates the regiochemical outcome. Electrophiles preferentially attack the less sterically hindered nitrogen (N1 adjacent to the C4 position in the 5-cyclopropyl tautomer). By leveraging this steric bias, chemists can achieve highly predictable regioselectivity during the installation of protecting groups (e.g., SEM, Boc, or Trityl).
Figure 1: Tautomeric equilibrium and regioselective N-protection of the imidazole core.
Synthetic Utility: C2-Functionalization via Cross-Coupling
The C2-position of the imidazole ring is notoriously difficult to functionalize via direct C-H activation due to its high bond dissociation energy and the deactivating nature of the adjacent nitrogen atoms. However, the presence of the C2-bromine acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[3]. The highly polarized C-Br bond undergoes rapid oxidative addition with electron-rich Pd(0) species, allowing for the rapid construction of extended biaryl or alkyl-aryl systems.
Figure 2: Self-validating experimental workflow for C2-functionalization via Suzuki coupling.
Experimental Protocols (Self-Validating Systems)
To ensure high yields and reproducibility, the following protocols have been designed with built-in self-validation checkpoints.
Protocol A: Regioselective N-Protection with SEM-Cl
Protection of the acidic N-H is required prior to cross-coupling to prevent catalyst poisoning and unwanted deprotonation by the basic coupling conditions.
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Preparation: Dissolve 2-bromo-5-cyclopropyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C.
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Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH irreversibly deprotonates the imidazole N-H (evolving H2 gas), driving the equilibrium entirely to the nucleophilic imidazolide anion.
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Alkylation: After 30 minutes, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.
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Quench & Extract: Quench carefully with saturated aqueous NH4Cl and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate.
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Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Successful attachment of the SEM group yields a mass shift of +130 Da. Furthermore, 1H-NMR will confirm regioselectivity by the presence of the SEM methylene singlet (~5.3 ppm) and the complete disappearance of the broad N-H exchangeable proton signal.
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
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Setup: In a microwave vial, combine the SEM-protected 2-bromoimidazole (1.0 eq), the desired aryl/alkyl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: This specific catalyst is chosen because the large bite angle of the dppf ligand accelerates the final reductive elimination step, which is often the rate-limiting step in hindered C2-imidazole couplings[3].
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Reaction: Seal the vial and heat at 90 °C for 4–6 hours.
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Self-Validation Checkpoint: The starting material (2-bromoimidazole) exhibits a distinct 1:1 isotopic doublet in MS due to the naturally occurring 79Br and 81Br isotopes. Successful cross-coupling is definitively validated by the disappearance of this isotopic signature and the emergence of the product mass [M+H]+ corresponding to the newly formed C-C bond.
References
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Title: 2-bromo-5-cyclopropyl-1H-imidazole - C6H7BrN2 | CSSB00020862556 Source: Chemspace URL: [Link]
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Title: 2-Bromo-1H-imidazole - Physico-chemical Properties Source: ChemBK URL: [Link]
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Title: Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
